molecular formula C21H40N2O4S B1140186 (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine CAS No. 33164-70-4

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B1140186
CAS No.: 33164-70-4
M. Wt: 416.6 g/mol
InChI Key: FUBHBRRJHGBLML-UHFFFAOYSA-N
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Description

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C21H40N2O4S and its molecular weight is 416.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine : The compound was used in the preparation of 2-(N-cytisinyl)acetamide or 3-(N-cytisinyl)propanamide, leading to the synthesis of N-(2-aminoethyl)-or N-(3-aminopropyl)cytisine through reduction of the amide (Shishkin et al., 2012).
  • Synthesis of Enantiopure cis- and trans-4-Hydroxypipecolic Acid : The compound contributed to the synthesis of enantiopure cis- and trans-4-hydroxypipecolic acid from ethyl (R)-4-cyano-3-hydroxybutanoate (Occhiato et al., 2009).
  • Synthesis of Novel Kappa-Opioid Receptor Antagonist : It was used in the pharmacological characterization of a novel kappa-opioid receptor antagonist, demonstrating high affinity and selectivity (Grimwood et al., 2011).
  • Asymmetric Syntheses Applications : The compound played a role in the total asymmetric syntheses of various acids, showcasing its utility in stereoselective organic synthesis (Gaucher et al., 1994).

Chemical and Biological Research

  • Development of Growth Regulatory Compounds : The compound was used in the synthesis of pyrazolesulfanyl- and isoxazolesulfanyl-1H-[1,2,4]triazoles, which were tested for their potential as plant growth stimulators (Eliazyan et al., 2011).
  • Synthesis of Neurotoxin Analogues : It contributed to the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid (BMAA), a neurotoxin, from α-acetamidoacrylic acid (Hu & Ziffer, 1990).
  • Production of Methylisocitrate : The compound was used in the stereocontrolled synthesis of (2R,3S)‐2‐Methylisocitrate, an intermediate in the methylcitrate cycle in bacteria and fungi (Darley et al., 2003).
  • Synthesis of Antitumor Agents : It was instrumental in synthesizing derivatives with antitumor activities, demonstrating its potential in medicinal chemistry (Jing, 2011).

Properties

{ "Design of the Synthesis Pathway": [ "The synthesis of the compound '(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine' can be achieved through a multi-step process.", "The first step involves the synthesis of 4-hydroxybutan-2-ylsulfanyl acetic acid, which is then converted to the desired compound through a series of reactions.", "The key reactions involved in the synthesis pathway are: esterification, reduction, protection, and deprotection." ], "Starting Materials": [ "Ethyl 4-hydroxybutanoate", "Thiophenol", "Sodium hydride", "Acetic anhydride", "Sodium borohydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "N-cyclohexylcyclohexanamine" ], "Reaction": [ "Step 1: Esterification", "Ethyl 4-hydroxybutanoate is reacted with thiophenol in the presence of sodium hydride to form ethyl 4-(phenylsulfanyl)butanoate.", "Step 2: Reduction", "The ester is reduced using sodium borohydride to obtain 4-(phenylsulfanyl)butan-2-ol.", "Step 3: Protection", "The hydroxyl group of 4-(phenylsulfanyl)butan-2-ol is protected by reacting it with acetic anhydride to form the corresponding acetate ester.", "Step 4: Deprotection", "The acetate ester is deprotected using hydrochloric acid to obtain 4-(phenylsulfanyl)butan-2-ol.", "Step 5: Esterification", "4-(phenylsulfanyl)butan-2-ol is reacted with acetic anhydride to form 4-(phenylsulfanyl)butan-2-yl acetate.", "Step 6: Protection", "The hydroxyl group of 4-(phenylsulfanyl)butan-2-yl acetate is protected by reacting it with acetone and hydrochloric acid to form the corresponding ketal.", "Step 7: Deprotection", "The ketal is deprotected using sodium hydroxide to obtain 4-(phenylsulfanyl)butan-2-ylthiol.", "Step 8: Esterification", "4-(phenylsulfanyl)butan-2-ylthiol is reacted with ethyl chloroacetate to form ethyl 3-(4-hydroxybutan-2-ylsulfanyl)propanoate.", "Step 9: Hydrolysis", "Ethyl 3-(4-hydroxybutan-2-ylsulfanyl)propanoate is hydrolyzed using sodium hydroxide to obtain (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid.", "Step 10: Coupling", "(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid is coupled with N-cyclohexylcyclohexanamine using a coupling reagent such as EDC or DCC to obtain the desired compound." ] }

CAS No.

33164-70-4

Molecular Formula

C21H40N2O4S

Molecular Weight

416.6 g/mol

IUPAC Name

2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)

InChI Key

FUBHBRRJHGBLML-UHFFFAOYSA-N

SMILES

CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2

Synonyms

3-Hydroxy-1-methylpropylmercapturic Acid Dicyclohexylammonium Salt

Origin of Product

United States

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